4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile
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Overview
Description
4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound featuring two pyridine rings attached to a benzene core with dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of pyridine derivatives with a benzene core substituted with dicarbonitrile groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzene and pyridine derivatives .
Scientific Research Applications
4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Pyridin-2-yl)oxy]-5-[(pyridin-3-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including antifibrotic and anticancer properties.
N-(Pyridin-2-yl)amides:
Pyridin-2-yl carbamates: Used in the synthesis of various organic compounds with potential biological activities.
Uniqueness
Its dual pyridine rings and dicarbonitrile groups provide distinct chemical properties that differentiate it from other similar compounds .
Properties
CAS No. |
185388-82-3 |
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Molecular Formula |
C18H10N4O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-pyridin-2-yloxy-5-pyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-10-13-8-16(23-15-4-3-6-21-12-15)17(9-14(13)11-20)24-18-5-1-2-7-22-18/h1-9,12H |
InChI Key |
DPFHFDPJKFNNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
Origin of Product |
United States |
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